molecular formula C21H24N4O4S B2908051 ethyl 2-(2-(2-(cyclopropanecarboxamido)-6,7-dihydrothiazolo[5,4-c]pyridin-5(4H)-yl)acetamido)benzoate CAS No. 1351653-90-1

ethyl 2-(2-(2-(cyclopropanecarboxamido)-6,7-dihydrothiazolo[5,4-c]pyridin-5(4H)-yl)acetamido)benzoate

Cat. No.: B2908051
CAS No.: 1351653-90-1
M. Wt: 428.51
InChI Key: BZQILWOFZBKOPT-UHFFFAOYSA-N
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Description

Ethyl 2-(2-(2-(cyclopropanecarboxamido)-6,7-dihydrothiazolo[5,4-c]pyridin-5(4H)-yl)acetamido)benzoate is a synthetic heterocyclic compound characterized by a fused thiazolo[5,4-c]pyridine core. Key structural features include:

  • A cyclopropanecarboxamido substituent on the thiazole ring, which may enhance metabolic stability or modulate receptor interactions.
  • A partially saturated dihydrothiazolo-pyridine system, which may influence conformational flexibility and binding affinity.

Properties

IUPAC Name

ethyl 2-[[2-[2-(cyclopropanecarbonylamino)-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-5-yl]acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N4O4S/c1-2-29-20(28)14-5-3-4-6-15(14)22-18(26)12-25-10-9-16-17(11-25)30-21(23-16)24-19(27)13-7-8-13/h3-6,13H,2,7-12H2,1H3,(H,22,26)(H,23,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZQILWOFZBKOPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=CC=C1NC(=O)CN2CCC3=C(C2)SC(=N3)NC(=O)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Thiazolo-Pyrimidine and Pyrimido-Quinazoline Derivatives ()

Compounds 11a , 11b , and 12 from share fused heterocyclic systems analogous to the target compound’s thiazolo-pyridine core. Key comparisons include:

Compound Core Structure Substituents Yield (%) Melting Point (°C) Molecular Formula Molecular Weight (g/mol)
Target Compound Thiazolo[5,4-c]pyridine Cyclopropanecarboxamido, ethyl benzoate N/A N/A N/A N/A
11a Thiazolo[3,2-a]pyrimidine 2,4,6-Trimethylbenzylidene, 5-methylfuran, cyano 68 243–246 C₂₀H₁₀N₄O₃S 386
11b Thiazolo[3,2-a]pyrimidine 4-Cyanobenzylidene, 5-methylfuran, cyano 68 213–215 C₂₂H₁₇N₃O₃S 403
12 Pyrimido[2,1-b]quinazoline 5-Methylfuran, cyano 57 268–269 C₁₇H₁₀N₄O₃ 318

Structural and Synthetic Insights:

  • Core Flexibility : The target compound’s thiazolo[5,4-c]pyridine core differs from the thiazolo[3,2-a]pyrimidine in 11a/b, which may alter electron distribution and steric interactions.
  • Substituent Effects: The cyclopropane group in the target compound is unique compared to the aromatic aldehydes (e.g., 2,4,6-trimethylbenzylidene in 11a) or cyano groups in ’s derivatives. Cyclopropane’s ring strain could enhance reactivity or binding specificity.
  • Synthesis Efficiency : Compounds 11a/b were synthesized in 68% yield via condensation reactions with chloroacetic acid and aromatic aldehydes . The target compound’s synthesis likely requires similar multi-step protocols but may face challenges due to the cyclopropane moiety’s sensitivity.

2-(2-Phenylethyl)chromones from Agarwood (–5)

Compound Type Key Substituents Bioactivity (Inferred) Reference
Target Compound Cyclopropane, ethyl benzoate Hypothetical: Enzyme inhibition N/A
2-(2-Phenylethyl)chromones Methoxy, hydroxyl groups Antioxidant, anti-inflammatory
Baimuxinol Sesquiterpene (furan and cyclohexane) Antimicrobial, cytotoxic

Functional Comparison:

  • Substituent Diversity : Methoxy and hydroxyl groups in chromones enhance solubility and antioxidant capacity, whereas the target’s cyclopropane and benzoate groups may optimize pharmacokinetics.
  • Synthetic vs.

Pharmacological Implications ()

demonstrates that structurally distinct compounds (e.g., agarwood and camphor tree extracts) can exhibit overlapping bioactivities such as analgesic , antitussive , and antiasthmatic effects . While the target compound’s pharmacological profile is uncharacterized, its design principles (e.g., heterocyclic core, lipophilic substituents) align with motifs seen in bioactive small molecules.

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